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Introduction to Prothrombin Structure and
Conformational Plasticity

Prothrombin (coagulation factor II) represents a central molecular switch in the coagulation cascade,
transitioning from an inert zymogen to the active protease thrombin through precisely regulated
conformational changes. This 579-amino acid glycoprotein exhibits a moedular architecture consisting of an
N-terminal Gla domain (residues 1-46), kringle-1 (residues 65-143), kringle-2 (residues 170-248), and a C-
terminal protease domain (residues 285-579), interconnected by three flexible linker regions [1] [2]. The
conformational equilibrium between open and closed forms of prothrombin represents a critical regulatory
mechanism that governs its activation kinetics, pathway selection, and ultimate functional outcomes in

hemostasis and thrombosis.

Recent structural biology breakthroughs have illuminated the dynamic nature of prothrombin, revealing an
unexpected level of molecular flexibility that extends beyond the classical zymogen activation paradigm.
Single-molecule FRET (smFRET) measurements and X-ray crystallographic studies have demonstrated that
prothrombin exists in equilibrium between two major conformational states with dramatically different

molecular dimensions and functional properties [2] [3]. The biological significance of this conformational
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plasticity extends throughout the coagulation cascade, influencing the rate of thrombin generation, the

pathway of prothrombin activation, and the encryption of functional exosites prior to zymogen activation.

Structural Features of Open and Closed Conformations

Domain Organization and Flexibility

The structural basis of prothrombin's conformational dynamics resides in its flexible linker regions that
interconnect the major domains. Linker 1 (Lnk1, residues 47-64) connects the Gla domain to kringle-1 and
contains two helices stabilized by the C47-C60 disulfide bond, functioning as a hinge that transmits
conformational changes from the membrane-anchored Gla domain to the rest of the molecule [1]. Linker 2
(Lnk2, residues 144-169) represents the most structurally adaptable connection, serving as a flexible tether
between kringle-1 and kringle-2 that permits large-scale domain rearrangements. Linker 3 (Lnk3, residues
249-284) connects kringle-2 to the protease domain and contains the primary cleavage site (Arg271) for

prothrombin activation [2].

The conformational equilibrium between open and closed states is primarily governed by the flexibility of
Lnk2, which functions as a molecular spring enabling alternative spatial arrangements of the N-terminal
fragment (Gla domain and kringle-1) relative to the C-terminal region (kringle-2 and protease domain) [1].
In solution, this equilibrium favors the closed conformation (approximately 70-80% under physiological
conditions), though this distribution can be significantly influenced by environmental factors including metal

ion availability, membrane binding, and allosteric effector molecules [2] [3].

Structural Characteristics of the Closed Form

The closed conformation of prothrombin features a compact architecture with an overall length of
approximately 90 A, characterized by an intramolecular collapse that brings kringle-1 into direct contact with
the protease domain [2]. This interaction buries approximately 1253 A? of accessible surface area and is
stabilized primarily by hydrophobic contacts between two key loops in kringle-1 (loop-1: residues 90-94 and

loop-2: residues 130-135) and the protease domain [2]. A particularly critical interaction involves Tyr93 in
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kringle-1, which inserts its aromatic side chain into a deep cavity within the protease domain where it

engages Trp547 near the active site [2] [3].

The molecular basis for the closed conformation has been structurally validated through the engineered
disulfide mutant proTs101¢/A470¢ (proTCC), which covalently links kringle-1 to the protease domain through
an artificial disulfide bond [2]. X-ray crystallography of this mutant at 4.1 A resolution confirmed the spatial
proximity between these domains in the closed form and revealed that the conserved proximal portion of
Lnk2 (Gly144-Argl155) runs in close proximity to kringle-1, likely engaging this domain through multiple
hydrogen-bonding interactions [2]. The closed conformation effectively occludes access to the active site
and protects the zymogen from autoproteolytic activation, representing an important cryptographic

mechanism [3].

Structural Characteristics of the Open Form

In contrast to the compact closed form, the open conformation of prothrombin exhibits an extended
architecture with an overall length of approximately 130-140 A, representing a difference of nearly 50 A
compared to the closed state [3]. This elongated structure features a more vertical alignment of the Gla
domain, kringle-1, and kringle-2 along the main molecular axis, with the protease domain positioned distally
[2]. The open form is stabilized by a more rigid arrangement of Lnk2, as evidenced by the structure of the
prothrombin mutant proTA154-167, which lacks 14 residues in Lnk2 and closely resembles the open

conformation [2].

The functional significance of the open form lies in its enhanced susceptibility to proteolytic activation and
increased accessibility to binding partners. SmFRET measurements have documented that the open
conformation is more susceptible to chymotrypsin digestion and autoactivation, consistent with improved
exposure of cleavage sites and the active site region [3]. The transition from closed to open states involves a
substantial conformational rearrangement that disrupts the Tyr93-Trp547 interaction and exposes
previously cryptic epitopes, including binding sites for factor Xa and factor Va within the prothrombinase

complex [2].

Table 1: Structural Properties of Prothrombin Conformations
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Parameter Closed Form Open Form

Overall length ~90 A [2] ~130-140 A [3]
Prevalence in solution 70-80% [2] [3] 20-30% [2] [3]
Kringle-1/protease interface 1253 A2 puried surface [2] Minimal interaction
Key stabilizing interaction Tyr93-Trp547 hydrophobic contact [2] [3] Extended linker regions
Active site accessibility Occluded [3] Accessible
Susceptibility to activation Reduced [3] Enhanced [3]

,Closed Form: Compact Structure (BOA)\ ,Open Form: Extended Structure (130-140A)\
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Figure 1: Structural architecture of prothrombin's open and closed conformations showing domain

organization and key interactions

Functional Consequences of Conformational
Transitions

Equilibrium Between Open and Closed Forms

The equilibrium between open and closed conformations of prothrombin represents a fundamental allosteric
regulatory mechanism that controls the rate and pathway of thrombin generation. smFRET measurements
have quantitatively demonstrated that wild-type prothrombin exists predominantly in the closed form
(approximately 70%) under physiological conditions, with the open form comprising the remaining 30% [3].
This equilibrium can be experimentally manipulated through strategic mutations, such as the Y93A
substitution in kringle-1, which destabilizes the critical hydrophobic interaction with Trp547 and shifts the

equilibrium to favor the open form (approximately 80% open) [3].

Environmental factors significantly influence the conformational distribution between states. Metal ion
availability, particularly calcium concentrations, plays a crucial role in modulating prothrombin structure.
Research has revealed that prothrombin undergoes two sequential metal-dependent conformational
transitions (PT — PT' — PT), with only the PT conformer capable of binding to phospholipid surfaces [4]. The
membrane binding capacity is therefore directly linked to metal-induced conformational changes, creating
a hierarchical regulatory system that integrates ionic signals with structural transitions to control

prothrombin localization and activation.

Pathway of Prothrombin Activation

The conformational state of prothrombin directly influences the cleavage preference of the prothrombinase
complex (factor Xa, factor Va, calcium ions, and phospholipid membranes). The closed form is preferentially
cleaved at Arg320, generating the active intermediate meizothrombin, which maintains membrane

association through its intact Gla domain [5] [1]. In contrast, the open form is preferentially cleaved at
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Arg271, producing the inactive intermediate prethrombin-2, which is released from the membrane surface

[1][2].

This pathway selection has profound functional implications for the spatial control of thrombin generation.
On non-platelet surfaces such as synthetic phospholipids or activated endothelium, prothrombin activation
proceeds predominantly through the meizothrombin pathway (closed form preference), maintaining catalytic
activity at the membrane surface [5] [1]. Conversely, on the surface of platelets, activation proceeds
primarily through the prethrombin-2 pathway (open form preference), though the physiological significance

of this compartmentalization remains an active area of investigation [1].

The molecular mechanism underlying pathway selection involves allosteric communication between the
Gla domain and the cleavage sites. The Gla domain, when anchored to membranes, influences the position of
kringle-1 and propagates conformational changes through the flexible Lnk2 to the activation domain, thereby
directing cleavage preference [1]. This long-range communication is facilitated by the structural plasticity of

prothrombin and represents an elegant example of mechanochemical coupling in protease regulation.

Figure 2: Prothrombin activation pathways showing cleavage preference based on conformational state

Experimental Approaches for Studying Conformational
States

Structural Biology Methods

X-ray crystallography has provided foundational insights into prothrombin structure, though obtaining
high-resolution crystals of full-length wild-type prothrombin has proven challenging due to the inherent
flexibility of linker regions [2]. Successful strategies have involved engineered constructs that stabilize
specific conformations, such as the proTs191¢/A470¢ djsulfide mutant that locks prothrombin in the closed
form [2] or deletion mutants like proTA154-167 that stabilize the open form [2]. These approaches have
yielded structural models at resolutions ranging from 4.1-6.0 A, sufficient to elucidate domain arrangements

and major conformational features [2].

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for studying prothrombin

complexes, though recent studies have highlighted methodological challenges. The reported cryo-EM
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structure of the prothrombin-prothrombinase complex (7TPP) at 4.1 A resolution has faced significant
criticism regarding sample preparation conditions and map interpretation [6]. Specifically, concerns have
been raised about the specimen preparation, as the reported protein concentrations (25 nM fVa, 50 nM
prothrombin and fXa) appear insufficient for complex formation in the absence of membrane surfaces, which
are essential for prothrombinase assembly [6]. These methodological considerations highlight the technical
difficulties in studying membrane-dependent complexes and underscore the importance of rigorous

validation of structural models.

Biophysical and Solution Methods

Single-molecule FRET (smFRET) has proven particularly valuable for characterizing the conformational
equilibrium of prothrombin in solution. This technique employs site-specific labeling with donor and
acceptor fluorophores to measure distances between defined positions within the protein. In prothrombin,
strategic cysteine mutations (e.g., S101C/S210C) enable labeling of kringle-1 and kringle-2, allowing direct
observation of conformational dynamics [2] [3]. smFRET measurements have identified two distinct
populations with interprobe distances of 54 + 2 A (extended form) and <34 A (collapsed form),

corresponding to the open and closed conformations, respectively [2].

Small-angle X-ray scattering (SAXS) provides complementary information about the overall shape and
dimensions of prothrombin in solution. Comparative SAXS studies of wild-type prothrombin (predominantly
closed) and the Y93A mutant (predominantly open) have directly documented two distinct molecular
envelopes that differ by approximately 50 A in length [3]. This technique offers the advantage of studying
proteins under near-physiological conditions without the need for crystallization, making it ideal for

characterizing flexible systems like prothrombin.

Surface plasmon resonance (SPR) has been employed to study binding interactions between prothrombin
domains, providing insights into the molecular forces stabilizing different conformational states. SPR
measurements have demonstrated that fragment 1 (containing the Gla domain and kringle-1) binds to
prethrombin-2 with weak affinity (>200 pM) and complex kinetics characterized by at least two dissociation
rate constants [2]. This binding heterogeneity likely reflects the conformational flexibility of both

interaction partners and the transient nature of the kringle-1/protease domain interface in the closed form.

Table 2: Experimental Methods for Studying Prothrombin Conformations
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Figure 3: Experimental workflow for studying prothrombin conformational states using complementary

structural and biophysical methods

Therapeutic Implications and Research Applications

Molecular Pathology of Prothrombin Mutations

Naturally occurring mutations in prothrombin cause bleeding disorders through diverse mechanisms that
often involve perturbation of the conformational equilibrium. Prothrombin Mumbai (C47S) disrupts the
C47-C60 disulfide bond in Lnkl, resulting in altered calcium binding to the Gla domain, impaired y-
carboxylation, and a switch in the activation pathway from meizothrombin to prethrombin-2 [1]. This
mutation is associated with profoundly altered coagulation parameters and intracranial bleeding, highlighting
the critical importance of Lnkl in allosteric communication between the Gla domain and the activation

domain [1].

The ion quartet in the A chain (R296, E300, D306, E309) represents another critical structural element
whose perturbation causes severe bleeding phenotypes. Prothrombin Denver (E300K and E309K) directly
disrupts this ionic network and impairs prothrombin activation [1]. Similarly, prothrombin Puerto Rico
(T122M/R457Q) causes bleeding through mutation of R457, which normally forms a key ion pair with D306
in the A chain [1]. These observations demonstrate that residues distant from the cleavage sites can
profoundly influence prothrombin activation through long-range structural effects that likely alter the

conformational equilibrium or affect allosteric communication pathways.

Antibody Applications and Diagnostic Opportunities

The conformational specificity of antibodies toward particular prothrombin states creates opportunities for
therapeutic and diagnostic applications. Type I antiphospholipid antibodies such as POmAD specifically
recognize the open form of prothrombin by binding to an epitope in kringle-1 (centered at residues R90-Y93)

that overlaps with the position occupied by the protease domain in the closed state [7]. By shifting the
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equilibrium toward the open form, these antibodies prolong clotting times and act as anticoagulants through

a novel mechanism of action [7].

This conformational specificity suggests that antibodies or other binding proteins could be engineered to
selectively target either the open or closed forms of prothrombin for therapeutic purposes. Molecules that
stabilize the closed form might reduce thrombin generation in thrombotic disorders, while those that stabilize
the open form could potentially enhance coagulation in bleeding disorders. The structural insights from the
cryo-EM structure of POmADb bound to prothrombin at 3.2 A resolution provide a blueprint for rational

design of such conformational modulators [7].

Conclusion and Future Perspectives

The conformational dynamics of prothrombin represent a sophisticated regulatory mechanism that controls
one of the most critical processes in hemostasis. The equilibrium between open and closed forms integrates
multiple environmental signals—including metal ion availability, membrane binding, and cofactor
interactions—to determine the rate and pathway of thrombin generation. Recent structural insights have
revealed unexpected features, particularly the intramolecular collapse of kringle-1 onto the protease domain
in the closed form, which represents a previously unrecognized cryptographic mechanism to prevent

premature activation.

Important challenges remain in understanding the structural basis of prothrombinase assembly and
function, particularly given the methodological concerns raised about recent cryo-EM structures [6]. Future
research should focus on developing improved specimen preparation strategies that preserve the essential
membrane context of prothrombin activation while enabling high-resolution structural analysis. Additionally,
the development of small molecule modulators that selectively target specific conformational states of

prothrombin represents a promising therapeutic frontier for managing bleeding and thrombotic disorders.
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